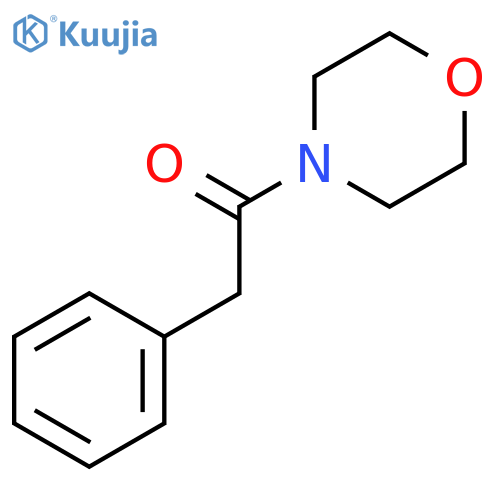Cas no 17123-83-0 (1-Morpholino-2-phenylethanone)

1-Morpholino-2-phenylethanone structure
商品名:1-Morpholino-2-phenylethanone
1-Morpholino-2-phenylethanone 化学的及び物理的性質
名前と識別子
-
- 1-Morpholino-2-phenylethanone
- 1-morpholin-4-yl-2-phenylethanone
- 4-(Phenylacetyl)morpholine
- Ethanone, 1-(4-morpholinyl)-2-phenyl-
- N-(Phenylacetyl)morpholine
- Phenylacetic acid, morpholide
- HMS1443H07
- Cambridge id 5117795
- 17123-83-0
- 1-morpholino-2-phenylethan-1-one
- NSC-39224
- IDI1_015772
- SR-01000509929
- NSC39224
- 1-(morpholin-4-yl)-2-phenylethan-1-one
- DTXSID30284831
- SR-01000509929-2
- CCG-42355
- (phenylacetyl)morpholine
- AKOS000491007
- 4-(2-phenylacetyl) morpholine
- Morpholine, 4-(phenylacetyl)-
- SR-01000509929-1
- SCHEMBL1516144
- Maybridge3_004385
-
- インチ: InChI=1S/C12H15NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
- InChIKey: UOEAKFDLEWRHEY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(=O)CC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 205.11035
- どういたいしつりょう: 205.110279
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.137
- ふってん: 382.9°C at 760 mmHg
- フラッシュポイント: 185.4°C
- 屈折率: 1.547
- PSA: 29.54
1-Morpholino-2-phenylethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM163410-5g |
1-morpholino-2-phenylethan-1-one |
17123-83-0 | 95% | 5g |
$359 | 2023-02-18 | |
| Chemenu | CM163410-5g |
1-morpholino-2-phenylethan-1-one |
17123-83-0 | 95% | 5g |
$380 | 2021-08-05 | |
| Alichem | A019120060-5g |
1-Morpholino-2-phenylethanone |
17123-83-0 | 95% | 5g |
328.00 USD | 2021-06-16 | |
| Chemenu | CM163410-1g |
1-morpholino-2-phenylethan-1-one |
17123-83-0 | 95% | 1g |
$118 | 2023-02-18 |
1-Morpholino-2-phenylethanone 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
17123-83-0 (1-Morpholino-2-phenylethanone) 関連製品
- 285984-41-0(2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
